sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . Flucloxacillin sodium is known for its stability against beta-lactamase enzymes produced by certain bacteria, making it effective against penicillinase-producing Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flucloxacillin sodium involves several steps. The process begins with the reaction of 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride. This acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin . The final step involves converting flucloxacillin into its sodium salt form by reacting it with sodium iso-octoate .
Industrial Production Methods
Industrial production of flucloxacillin sodium follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Flucloxacillin sodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for flucloxacillin sodium due to its stable beta-lactam ring structure.
Substitution: Flucloxacillin sodium can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes.
Substitution: Requires nucleophiles and appropriate reaction conditions, such as controlled temperature and pH.
Major Products Formed
The major products formed from these reactions include various degradation products, which are often inactive and less effective as antibiotics .
Scientific Research Applications
Flucloxacillin sodium has a wide range of scientific research applications:
Mechanism of Action
Flucloxacillin sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity . This inhibition leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Flucloxacillin sodium is similar to other beta-lactam antibiotics, such as cloxacillin and dicloxacillin . it has unique properties that make it particularly effective against penicillinase-producing bacteria .
Similar Compounds
Cloxacillin: Another beta-lactam antibiotic with similar activity but slightly different pharmacokinetics.
Dicloxacillin: Similar to flucloxacillin in terms of antibacterial spectrum and resistance to beta-lactamase.
Oxacillin: Used primarily in the United States, with similar activity against penicillinase-producing bacteria.
Flucloxacillin sodium’s unique stability against beta-lactamase and its effectiveness in treating a variety of infections make it a valuable antibiotic in both clinical and research settings.
Properties
IUPAC Name |
sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEANHMVDHZOPB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN3NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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